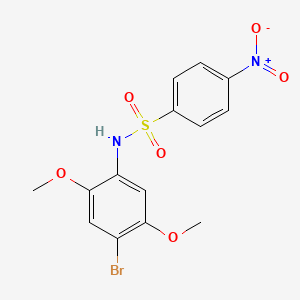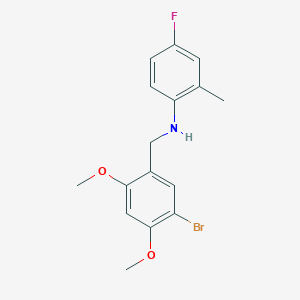
(2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine
Descripción general
Descripción
(2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential as a research tool for studying the endocannabinoid system.
Aplicaciones Científicas De Investigación
(2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine has been used as a research tool to study the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, appetite regulation, and mood. Specifically, this compound has been shown to bind to cannabinoid receptors in the brain and produce effects similar to those of natural cannabinoids such as THC. This makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes.
Mecanismo De Acción
(2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. This results in the activation of downstream signaling pathways, leading to a variety of physiological effects. The exact mechanism of action is still being studied, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of physiological effects, including analgesia, sedation, and hypothermia. It has also been reported to produce hallucinogenic effects at higher doses. These effects are thought to be mediated by the activation of CB1 and CB2 receptors in the brain and peripheral tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine in lab experiments is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for investigating the endocannabinoid system and its role in various physiological processes. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids in the body. Additionally, like other synthetic cannabinoids, this compound may have unpredictable effects and potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on (2-bromo-4-methylphenyl)(3,4,5-trimethoxybenzyl)amine. One area of interest is its potential as a therapeutic agent for various conditions such as chronic pain and anxiety. Another direction is the investigation of its effects on the immune system and inflammation. Additionally, further studies are needed to determine the long-term effects and potential toxicity of this compound. Overall, this compound has the potential to be a valuable research tool for investigating the endocannabinoid system and its role in various physiological processes.
Propiedades
IUPAC Name |
2-bromo-4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-11-5-6-14(13(18)7-11)19-10-12-8-15(20-2)17(22-4)16(9-12)21-3/h5-9,19H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGWFXLZAHEBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC(=C(C(=C2)OC)OC)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459033.png)

![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1H-pyrrole-2,5-dione](/img/structure/B3459045.png)
![1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)ethanone]](/img/structure/B3459053.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3459060.png)
![N-{2-(4-methoxyphenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B3459066.png)





![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3459117.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3459121.png)
